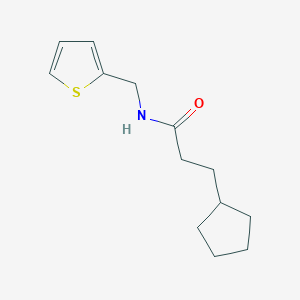![molecular formula C17H16N2O2S B5703097 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a benzothienopyrimidinone derivative that has been synthesized using various methods. The purpose of
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL178310, also known as SR-01000470088, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, CCG-18795, or Cambridge id 5948026.
Cancer Research
CHEMBL178310 has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Studies have indicated that it can target and disrupt the function of certain kinases, which are crucial for cancer cell survival and metastasis . This makes it a promising candidate for developing new anticancer therapies.
Neurodegenerative Diseases
Research has explored the use of CHEMBL178310 in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s neuroprotective properties are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . These effects could potentially slow down the progression of neurodegenerative disorders.
Anti-inflammatory Applications
CHEMBL178310 has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Research
In cardiovascular research, CHEMBL178310 has been studied for its effects on heart health. It has been shown to improve cardiac function and reduce the risk of heart failure by modulating specific signaling pathways involved in cardiac hypertrophy and fibrosis . These findings suggest its potential use in treating heart diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes required for microbial survival . This makes it a candidate for developing new antimicrobial agents to combat resistant strains.
Diabetes and Metabolic Disorders
CHEMBL178310 has been explored for its potential in managing diabetes and metabolic disorders. It can enhance insulin sensitivity and regulate glucose metabolism by targeting specific receptors and enzymes involved in these processes . This could lead to new treatments for diabetes and related metabolic conditions.
Pain Management
Research has indicated that CHEMBL178310 may have analgesic properties, making it useful in pain management. It can modulate pain pathways and reduce the perception of pain in various models of chronic and acute pain . This suggests its potential application in developing new pain relief medications.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9H,2-5H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYYHEJTMJMGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)


![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)


![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5703102.png)
